2-Benzylpyrazine
Overview
Description
2-Benzylpyrazine is a heterocyclic organic compound . It has a molecular weight of 170.21 and its IUPAC name is this compound . It is stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H10N2/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11/h1-7,9H,8H2
. This indicates that the molecule consists of 11 carbon atoms, 10 hydrogen atoms, and 2 nitrogen atoms . Physical and Chemical Properties Analysis
This compound is a solid substance .Scientific Research Applications
Synthesis and Chemistry
- Facile Synthesis of 2-Benzylpyrazines : An unusual reaction of benzalaminoacetals in trifluoroacetic acid leads to the formation of 2-benzylpyrazines, providing a novel method for their synthesis from corresponding benzaldehydes (Augustine et al., 2008).
Biomedical Applications
- Antimycobacterial Evaluation : Alkylamino derivatives of N-benzylpyrazine-2-carboxamide show significant in vitro antimycobacterial, antibacterial, and antiviral activities, with some derivatives being particularly effective against Mycobacterium tuberculosis (Servusová-Vaňásková et al., 2015).
Material Science
- Optical Properties in Solid-State Fluorescence : The optical properties of 2,5-diamino-3,6-dicyanopyrazine derivatives, including those with benzyl groups, show a variety of solid-state fluorescence colors like yellow, orange, and red, demonstrating their potential in material science applications (Hirosawa et al., 2017).
Organic Chemistry
- Suzuki Coupling Approach : The Suzuki coupling method has been explored for synthesizing pyrazines related to the luminescent chromophore coelenterazine, utilizing compounds like 2-amino-3-benzoyl-5-bromopyrazine (Jones et al., 1996).
Biotechnology
- Bioconversion to Antituberculous Agents : The bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp. demonstrates its potential as a building block for synthesizing new antituberculous agents (Wieser et al., 1997).
Safety and Hazards
Mechanism of Action
Target of Action
Related compounds such as n-benzylpyrazine-2-carboxamides have shown antimycobacterial activity . Therefore, it is plausible that 2-Benzylpyrazine may also target mycobacterial strains.
Mode of Action
Studies on similar compounds suggest that the presence of a more lipophilic substituent on the pyrazine core, such as 5-cl, 6-cl, or long alkylamino chains, favors in vitro antimycobacterial activity . This suggests that this compound may interact with its targets through lipophilic interactions, leading to its antimycobacterial effects.
Biochemical Pathways
Given its potential antimycobacterial activity, it may interfere with the metabolic processes of mycobacteria
Pharmacokinetics
The lipophilicity of a compound is known to influence its pharmacokinetic properties As this compound is likely lipophilic, it may have good bioavailability and distribution within the body
Result of Action
Related compounds have shown antimycobacterial activity, suggesting that this compound may also exert similar effects . The exact molecular and cellular effects would depend on its specific targets and mode of action.
Biochemical Analysis
Cellular Effects
It is known that pyrazines can have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels
Transport and Distribution
It is possible that it interacts with various transporters or binding proteins and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that it has targeting signals or undergoes post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
2-benzylpyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11/h1-7,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSOPZAYKHDVDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334326 | |
Record name | 2-benzylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28217-95-0 | |
Record name | 2-Benzylpyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028217950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-benzylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-BENZYLPYRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3BRN3E6GB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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